molecular formula C8H11NO2 B1633221 methyl 4-ethyl-1H-pyrrole-2-carboxylate

methyl 4-ethyl-1H-pyrrole-2-carboxylate

Cat. No. B1633221
M. Wt: 153.18 g/mol
InChI Key: OYVAKTOOAWGLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 4-ethyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-ethyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 4-ethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 4-ethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h4-5,9H,3H2,1-2H3

InChI Key

OYVAKTOOAWGLLX-UHFFFAOYSA-N

SMILES

CCC1=CNC(=C1)C(=O)OC

Canonical SMILES

CCC1=CNC(=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge to a 500 mL Parr bottle, a mixture of 5% palladium on charcoal (0.2 g) in ethanol (25 mL) and add methyl 4-ethenyl-1H-pyrrole-2-carboxylate (1.4 g, 9.3 mmoles). Hydrogenate at 206.8 kPa for 3 h to give complete conversion by LC-MS. Filter through celite and evaporate to give an oil. Pass through a silica gel pad with iso-hexane/ethyl acetate (100:0 to 75:25) to give the title compound as a pale yellow oil (1.12 g). 1H-NMR (CDCl3), δ: 8.87 (1H, br. s), 6.73-6.78 (2H, m), 3.83 (3H, s), 2.50 (2H, q, J=7.8 Hz) and 1.19 (3H, t, J=7.3 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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